IWR-1-exo
Description
Stereochemical Context: IWR-1-exo as a Diastereomer of IWR-1-endo this compound is a diastereomer of IWR-1-endo, meaning they are stereoisomers that are not mirror images of each other.nih.govbertin-bioreagent.comcaymanchem.comcaymanchem.comThis stereochemical difference profoundly influences their biological activities and applications in research.nih.govresearchgate.net
Comparative Analysis of this compound and IWR-1-endo Biological Activity The biological activity of this compound is significantly reduced compared to its endo counterpart. IWR-1-endo is a potent inhibitor of the Wnt response, effectively blocking cell-based Wnt/β-catenin pathway reporter response with an IC₅₀ value of 180 nM.bertin-bioreagent.comcaymanchem.comcaymanchem.comstemcell.comIt also suppresses Wnt-dependent zebrafish tail fin regeneration at a concentration of 0.5 μM.bertin-bioreagent.comcaymanchem.comcaymanchem.comThe mechanism of action for IWR-1-endo involves the stabilization of the Axin2 destruction complex, leading to an increase in Axin2 protein levels and subsequent β-catenin phosphorylation and degradation.nih.govresearchgate.netstemcell.comresearchgate.netbertin-bioreagent.com
In stark contrast, this compound exhibits substantially decreased activity against the Wnt/β-catenin pathway. nih.govresearchgate.netresearchgate.netbio-techne.comrndsystems.comtocris.com It is approximately 25-fold less active than IWR-1-endo. bio-techne.comrndsystems.comtocris.comnih.gov For instance, this compound shows little to no effect in cell-based Wnt/β-catenin pathway reporter assays or in suppressing Wnt-dependent zebrafish tail fin regeneration, even at concentrations as high as 10 μM. bertin-bioreagent.comcaymanchem.comcaymanchem.com This reduced ability of this compound to stabilize Axin2 further underscores its diminished biological potency. nih.govresearchgate.netresearchgate.net
The comparative activities are summarized in the table below:
| Compound | Wnt/β-catenin Pathway Reporter Response (IC₅₀) | Zebrafish Tail Fin Regeneration Inhibition | Axin2 Stabilization | Overall Activity |
| IWR-1-endo | 180 nM bertin-bioreagent.comcaymanchem.comcaymanchem.comstemcell.com | 0.5 μM bertin-bioreagent.comcaymanchem.comcaymanchem.com | Strong nih.govresearchgate.netresearchgate.netbertin-bioreagent.com | Potent Inhibitor |
| This compound | Little to no effect at 10 μM bertin-bioreagent.comcaymanchem.comcaymanchem.com | Little to no effect at 10 μM bertin-bioreagent.comcaymanchem.comcaymanchem.com | Reduced nih.govresearchgate.netresearchgate.net | Weak/Inactive |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1S,2S,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20+,21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXEXBYLJIOGF-BTYSMDAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360787 | |
| Record name | IWR-1-exo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127442-87-8 | |
| Record name | IWR-1-exo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Molecular and Cellular Mechanisms of Action
Wnt/β-Catenin Signaling Pathway Modulation
IWR-1-exo exhibits significantly decreased inhibitory activity against the Wnt/β-catenin pathway nih.govresearchgate.nettocris.comcaymanchem.comstemcell.com. This reduced activity is evident in various cellular assays, including those measuring Wnt pathway inhibition in L-Wnt cells nih.govresearchgate.net. Due to its diminished efficacy, this compound is frequently employed as a negative control in studies investigating the Wnt/β-catenin pathway, particularly when comparing against the potent effects of IWR-1-endo tocris.comcaymanchem.comstemcell.comcaymanchem.comglpbio.comcaymanchem.commedchemexpress.combio-techne.com. For instance, in in vivo tests, while IWR-1 (referring to IWR-1-endo) effectively inhibited zebrafish tail fin regeneration, this compound failed to produce the same suppressive effect nih.govresearchgate.net.
The difference in activity between this compound and IWR-1-endo is substantial, with this compound reported to be approximately 25-fold less active than IWR-1-endo tocris.com. IWR-1-endo is a potent inhibitor of Wnt signaling, effectively blocking a cell-based Wnt/β-catenin pathway reporter response with an IC₅₀ value of 180 nM caymanchem.comstemcell.comcaymanchem.comglpbio.comcaymanchem.comstemcell.comwindows.netselleckchem.commiltenyibiotec.commerckmillipore.com. This strong inhibitory capacity of IWR-1-endo contrasts sharply with the minimal effects observed for this compound, underscoring the critical role of diastereomeric conformation in determining the compound's biological activity nih.govcaymanchem.com.
Table 1: Comparative Activity of IWR-1 Diastereomers on Wnt/β-Catenin Pathway
| Compound | Wnt/β-Catenin Pathway Inhibition Activity | IC₅₀ (L-Wnt cells) | Relative Activity (vs. IWR-1-endo) |
| IWR-1-endo | Potent Inhibitor | 180 nM caymanchem.comstemcell.com | 1x (Reference) |
| This compound | Minimal Activity | N/A (much less) | ~25-fold less active tocris.com |
Interaction with Axin and the β-Catenin Destruction Complex
A notable distinction between the two diastereomers lies in their impact on Axin protein levels. IWR-1-endo is known to induce a significant accumulation of Axin2 protein, a crucial scaffold protein within the β-catenin destruction complex nih.govresearchgate.netcaymanchem.comglpbio.comcaymanchem.comwindows.netmiltenyibiotec.comtocris.comrndsystems.com. This accumulation is a primary mechanism by which IWR-1-endo exerts its inhibitory effects on the Wnt pathway. In stark contrast, this compound exhibits a considerably reduced ability to induce Axin2 stabilization nih.govresearchgate.netresearchgate.net. This differential effect on Axin protein levels directly correlates with their respective potencies in Wnt pathway modulation.
Table 2: Impact on Axin2 Protein Levels
| Compound | Effect on Axin2 Protein Levels |
| IWR-1-endo | Induces significant accumulation/stabilization of Axin2 protein nih.govresearchgate.netcaymanchem.comglpbio.comcaymanchem.comwindows.netmiltenyibiotec.comtocris.comrndsystems.com |
| This compound | Reduced ability to stabilize Axin2 nih.govresearchgate.netresearchgate.net; weak Axin stabilizer nih.gov |
Tankyrase Enzyme Interactions
This compound is widely characterized as an inactive stereoisomer and a negative control for its active analogue, IWR-1-endo (often referred to simply as IWR-1) xcessbio.combio-techne.commedchemexpress.comtargetmol.com. Research indicates that this compound exhibits significantly decreased activity against the Wnt/β-catenin signaling pathway, a key cellular pathway regulated by Tankyrase enzymes bio-techne.com.
Quantitatively, this compound has been reported to be approximately 25-fold less active than IWR-1-endo bio-techne.complos.org. For context, IWR-1-endo demonstrates potent inhibitory activity against Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), with reported IC₅₀ values of 131 nM and 56 nM, respectively plos.orgnih.govdoria.fi. In contrast, this compound's substantially higher IC₅₀ or lack of measurable activity at relevant concentrations underscores its role as an ineffective Tankyrase inhibitor. For instance, at a concentration of 10 µM, exo-IWR-1 did not affect the infection of 293T cells by bunyaviruses or RVFV MP12-GFP, unlike its active counterpart which modulates Wnt signaling xcessbio.commedchemexpress.com.
The comparative activity of this compound and IWR-1-endo is summarized in the table below:
| Compound | Activity against Wnt/β-catenin pathway | Relative Activity (vs. IWR-1-endo) | TNKS1 IC₅₀ | TNKS2 IC₅₀ |
| This compound | Decreased/Absent bio-techne.com | ~25-fold less active bio-techne.complos.org | High/Inactive | High/Inactive |
| IWR-1-endo | Inhibitory chemsrc.com | 1x (reference) | 131 nM plos.orgnih.govdoria.fi | 56 nM plos.orgnih.govdoria.fi |
The profound difference in biological activity between this compound and IWR-1-endo stems from a subtle but crucial stereochemical distinction. This compound is the exo enantiomer, while IWR-1-endo is the endo enantiomer plos.orgnih.gov. The structural variation involves the "spatial swapping of the ethylene (B1197577) moiety with the methylene (B1212753) bridge head" plos.orgnih.gov. This minor alteration in the three-dimensional arrangement of atoms significantly impacts how this compound interacts with the Tankyrase enzyme.
Unlike many other PARP inhibitors that bind to the conserved nicotinamide (B372718) site, IWR-1-endo binds to a distinct "induced pocket" or "adenosine subsite" within the catalytic domain of Tankyrase plos.orgnih.govdoria.fiplos.org. This unique binding mode is critical for IWR-1-endo's potency and selectivity plos.orgnih.gov.
The reduced activity of this compound is attributed to its diminished complementarity to this specific binding site doria.fi. Structural analyses suggest that the partially positive hydrogen atoms of the ethylene group in the exo configuration are not as well tolerated within the binding pocket as the bridgehead methylene group found in the endo enantiomer plos.orgnih.gov. This specific interaction involves key residues in the TNKS1 binding site, including Tyr1213, Tyr1224, and Ile1228 plos.orgnih.gov. The optimal fit and the ability of IWR-1-endo to induce conformational changes, such as the opening of the D-loop in the protein, are essential for its high potency doria.fi. The exo configuration of this compound likely prevents these crucial interactions and induced-fit mechanisms, leading to its observed lack of Tankyrase inhibitory activity.
Iii. Research Applications and Methodologies
Utilization as a Negative Control in Wnt Signaling Assays
IWR-1-exo is widely used as a negative control in various assays to confirm that the observed effects are due to the specific inhibition of the Wnt pathway by its active counterpart, IWR-1-endo, and not due to off-target effects of the chemical scaffold. medchemexpress.com The "exo" form of IWR-1 exhibits a decreased ability to inhibit Wnt signaling compared to the "endo" form. nih.govnih.gov This diastereomeric specificity is critical for validating the on-target activity of Wnt inhibitors. nih.gov While the active IWR-1-endo strongly blocks the Wnt/β-catenin pathway reporter response, this compound shows little to no effect at similar concentrations. caymanchem.comcvmh.fr
Reporter gene assays, such as the Topflash assay, are a cornerstone for quantifying Wnt/β-catenin signaling activity. These assays utilize a luciferase reporter gene under the control of TCF/LEF binding sites, which are activated by β-catenin. The active IWR-1-endo potently suppresses Wnt-stimulated transcription in these reporter assays. merckmillipore.com In contrast, this compound demonstrates significantly reduced activity in inhibiting the Wnt/β-catenin pathway as measured in such cell-based reporter systems. nih.govresearchgate.net This differential activity allows researchers to attribute the observed decrease in reporter signal specifically to the inhibition of the Wnt pathway by the endo-isoform.
Interactive Table: Comparative Activity of IWR-1 Isomers in Wnt Reporter Assay
| Compound | Target | Reported IC50 | Assay System |
|---|---|---|---|
| IWR-1-endo | Wnt/β-catenin pathway | ~180 nM | L-Wnt-STF-based reporter assays |
Western blot analysis is employed to observe changes in the protein levels of key Wnt pathway components. The active IWR-1 compound works by stabilizing the Axin-scaffolded destruction complex, leading to an increase in Axin2 protein levels and subsequent phosphorylation and degradation of β-catenin. nih.govresearchgate.net Consequently, levels of β-catenin that are not bound to E-cadherin decrease. nih.gov In contrast, this compound shows a reduced ability to stabilize Axin2 when compared to the active IWR-1-endo form. nih.govresearchgate.net This lack of effect on Axin2 stabilization and, by extension, on β-catenin levels, confirms that the changes observed with the active compound are a direct result of its specific mechanism of action on the Wnt pathway.
The importance of this compound as a negative control extends to cell-based phenotypic screens that assess the functional consequences of Wnt pathway inhibition. For instance, in studies of zebrafish tailfin regeneration, a process known to be dependent on Wnt signaling, the active IWR-1 compound effectively inhibits tissue regrowth. nih.gov Conversely, the inactive this compound does not impede this regenerative process, demonstrating the specificity of the Wnt inhibition effect. nih.govcaymanchem.com This provides strong evidence that the observed phenotype is a direct result of modulating the Wnt pathway and not from non-specific toxicity or other off-target effects of the compound.
Studies in Stem Cell Biology and Differentiation
In the field of stem cell biology, precise control over signaling pathways is paramount for directing cell fate. This compound serves as a critical control to verify that the observed effects of Wnt inhibition on stem cell differentiation and self-renewal are specific.
The directed differentiation of pluripotent stem cells into specific lineages often requires the precise temporal modulation of the Wnt pathway. For example, inhibition of Wnt signaling is a critical step in promoting the differentiation of human pluripotent stem cells into cardiomyocytes. nih.gov While the active IWR-1 compound enhances cardiac differentiation, this compound fails to promote the formation of beating cardiomyocyte clusters, highlighting the specificity of Wnt inhibition in this process. nih.gov
Similarly, in the context of lung alveolar epithelial cell differentiation, the Wnt inhibitor IWR-1 can block the differentiation of alveolar type 2 (AEC2) cells into alveolar type 1 (AEC1) cells in vitro. jci.org In contrast, this compound is used as a negative control and does not produce the same inhibitory effect on differentiation. jci.org
Interactive Table: Effect of IWR-1 Isomers on Stem Cell Differentiation
| Cell Type | Active Compound (IWR-1-endo) Effect | Negative Control (this compound) Effect |
|---|---|---|
| Human Pluripotent Stem Cells (Cardiomyocyte Differentiation) | Promotes cardiomyocyte differentiation | Fails to promote cardiomyocyte differentiation nih.gov |
The Wnt/β-catenin signaling pathway is also crucial for regulating the self-renewal of various types of stem cells. Pharmacological inhibition of this pathway is a common strategy to maintain certain stem cell populations in an undifferentiated state. For instance, the Wnt inhibitor IWR1 has been shown to promote the self-renewal of mouse epiblast stem cells. nih.gov In such studies, the use of this compound as a negative control is essential to confirm that the observed effects on self-renewal are specifically due to the inhibition of the Wnt pathway and not an artifact of the chemical treatment. The combination of a GSK3α inhibitor with the tankyrase inhibitor IWR1 has been shown to support the maintenance of diverse pluripotent stem cell states. biorxiv.org The inclusion of this compound in such experiments would serve to validate the specificity of the tankyrase inhibition component of the cocktail.
Developmental Biology Applications
The this compound compound serves as a critical negative control in developmental biology research, particularly in studies involving the Wnt signaling pathway. Its utility lies in its structural similarity but functional inactivity compared to its potent diastereomer, IWR-1-endo.
Absence of Effect on Zebrafish Tail Fin Regeneration
The Wnt/β-catenin signaling pathway is essential for the regeneration of zebrafish caudal fins after amputation. Studies have demonstrated that active IWR compounds, such as IWR-1-endo, effectively suppress this regenerative process. nih.gov In contrast, this compound, when administered in the same manner, shows no inhibitory effect on tail fin regeneration. nih.govcaymanchem.com For instance, research has shown that while IWR-1-endo at a concentration of 0.5 μM suppresses fin regeneration, this compound has minimal effect even at a concentration of 10 μM. caymanchem.com This lack of activity makes this compound an ideal specificity control, confirming that the observed effects of the active compounds are due to specific inhibition of the Wnt pathway and not to off-target or toxic effects. nih.gov
Furthermore, experiments have shown that this compound does not inhibit the expression of FGF20a, a gene induced by Wnt/β-catenin activity that is required for fin regeneration, further confirming its inactivity in this biological process. nih.gov
Contrasting Results with Active Wnt Modulators in Developmental Processes
The differential effects of this compound and its active counterpart, IWR-1-endo, highlight the specificity of Wnt pathway modulation. IWR-1-endo potently inhibits Wnt signaling by stabilizing the Axin2 destruction complex, which leads to the phosphorylation and subsequent degradation of β-catenin. nih.gov This action prevents the accumulation of β-catenin and the activation of Wnt target genes. stemcell.com
Conversely, this compound exhibits a significantly reduced ability to stabilize Axin2 and consequently has a decreased capacity to inhibit the Wnt/β-catenin pathway. nih.gov This stark contrast in activity between the two diastereomers underscores the high degree of specificity of the active compound for its target protein. nih.gov The use of this compound as a negative control allows researchers to confidently attribute the observed developmental phenotypes to the specific disruption of Wnt signaling by the active modulator. medchemexpress.com
Cancer Research Specificity Control
In the context of cancer research, where the Wnt/β-catenin pathway is often aberrantly activated, this compound is invaluable for validating the specificity of potential therapeutic agents that target this pathway.
Evaluation of Wnt/β-Catenin Pathway Aberrancies
Constitutive activation of the Wnt/β-catenin pathway is a hallmark of several cancers, including colorectal cancer. nih.gov Active inhibitors like IWR-1-endo are studied for their potential to abrogate this aberrant signaling. nih.gov In such studies, this compound serves as an essential negative control to ensure that the observed anti-cancer effects are a direct result of Wnt pathway inhibition. medchemexpress.comnih.gov For example, while IWR-1-endo can block β-catenin accumulation induced by the loss of the APC tumor suppressor, this compound shows markedly decreased activity. nih.gov This allows researchers to dissect the specific consequences of Wnt pathway inhibition in cancer cells with defined genetic lesions.
Assessment of Compound Specificity in Cancer Cell Line Studies
When testing the efficacy of Wnt inhibitors in cancer cell lines, it is crucial to distinguish between specific pathway inhibition and general cytotoxicity. This compound is used in parallel with active compounds to make this distinction. nih.gov Studies in various cancer cell lines, such as the DLD-1 colorectal cancer cell line, have shown that IWR-1-endo induces the accumulation of Axin2 and promotes β-catenin destruction, while this compound does not. nih.gov This differential effect confirms that the active compound is acting on its intended target within the Wnt pathway. The inactivity of this compound helps to validate that the observed cellular responses, such as reduced proliferation or apoptosis, are specifically due to the modulation of Wnt/β-catenin signaling. nih.gov
Structure-Activity Relationship (SAR) Studies
The study of this compound and its active diastereomer, IWR-1-endo, is a classic example of structure-activity relationship (SAR) analysis. SAR studies are fundamental to medicinal chemistry and pharmacology for understanding how the chemical structure of a compound influences its biological activity.
The key difference between IWR-1-endo and this compound lies in their three-dimensional stereochemistry, specifically the "endo" or "exo" orientation of the substituents on the norbornyl ring system. nih.gov This subtle change in spatial arrangement drastically affects the molecule's ability to bind to its biological target. nih.gov
Research has shown that the "endo" conformation is crucial for high-affinity binding to a specific pocket within Axin, leading to the stabilization of the β-catenin destruction complex. nih.gov The "exo" form, this compound, does not fit into this binding pocket as effectively, resulting in a significant loss of inhibitory activity. nih.govnih.gov It is reported to be approximately 25-fold less active than the endo form. nih.gov This sensitivity to diastereomeric conformation is a strong indicator of a specific and high-affinity interaction between the active compound and its target protein. nih.gov SAR studies involving this compound and other analogs have been crucial in elucidating the pharmacophore and guiding the design of more potent and selective Wnt pathway inhibitors. nih.govnih.gov
Interactive Data Table: Comparison of IWR-1 Diastereomers
| Compound | Wnt Pathway Activity | Zebrafish Tail Fin Regeneration | Axin2 Stabilization |
|---|---|---|---|
| IWR-1-endo | Potent Inhibitor (IC₅₀ ≈ 180 nM) caymanchem.comstemcell.com | Suppressed nih.govcaymanchem.com | Strong nih.gov |
| This compound | Markedly Decreased Activity nih.gov | No Effect nih.govcaymanchem.com | Reduced Ability nih.gov |
Contribution to Understanding IWR Compound Specificity
The study of this compound has been instrumental in demonstrating the high degree of specificity that characterizes the interaction between Inhibitor of Wnt Response (IWR) compounds and their cellular targets. As a diastereomer of the potent Wnt pathway inhibitor IWR-1-endo, this compound serves as an ideal negative control in research, allowing scientists to confirm that the observed biological effects are a direct result of specific molecular interactions rather than off-target or non-specific chemical properties. medchemexpress.comcaymanchem.com
Research has consistently shown that this compound has significantly decreased activity against the Wnt/β-catenin pathway compared to its endo counterpart. nih.gov In cell-based Wnt/β-catenin pathway reporter assays, the active IWR-1-endo demonstrates a potent inhibitory concentration (IC50) of approximately 180 nM. caymanchem.comselleckchem.comselleck.co.jp In stark contrast, this compound shows little to no inhibitory effect even at concentrations as high as 10 µM. caymanchem.comcvmh.fr This marked difference in potency, with this compound being about 25-fold less active than IWR-1-endo, underscores the stereochemical sensitivity of the compound's target. nih.gov
The differential activity is not limited to in vitro cell assays. In vivo studies using zebrafish models have further solidified these findings. While IWR-1-endo effectively suppresses Wnt-dependent tail fin regeneration at concentrations of 0.5 μM, this compound fails to produce a similar effect. caymanchem.comnih.gov This divergence in biological activity between the two diastereomers highlights that the specific three-dimensional arrangement of atoms is critical for the function of IWR compounds. nih.gov The mechanism behind this difference lies in the reduced ability of the exo form to stabilize Axin2, a key component of the β-catenin destruction complex, which is the primary mode of action for the active endo form. nih.gov
| Compound | Configuration | Wnt Pathway Inhibition (IC50) | Effect on Axin2 Stabilization | In Vivo Activity (Zebrafish Fin Regeneration) |
|---|---|---|---|---|
| IWR-1-endo | endo | ~180 nM caymanchem.comselleckchem.comselleck.co.jp | Stabilizes nih.govstemcell.com | Inhibits regeneration caymanchem.comnih.gov |
| This compound | exo | Little effect at 10 µM caymanchem.comcvmh.fr | Reduced ability to stabilize nih.gov | No significant inhibition caymanchem.comnih.gov |
Elucidation of Key Structural Features for Wnt Pathway Modulation
The comparative analysis of this compound and IWR-1-endo has been pivotal in elucidating the specific structural features required for the modulation of the Wnt signaling pathway. The key determinant of activity is the diastereomeric conformation of the molecule, specifically related to the norbornyl region. nih.govnih.gov
The profound loss of activity in the exo form compared to the endo form indicates that the spatial orientation of the norbornyl-derived isoindole moiety is crucial for effective binding to its target protein within the Axin destruction complex. nih.govnih.gov This sensitivity to stereoisomerism suggests that the binding pocket of the target has a rigid and precisely defined architecture that can only accommodate the endo configuration. nih.gov Structure-activity relationship (SAR) studies have confirmed that the norbornyl region of the IWR scaffold can only tolerate very subtle steric changes before a significant loss of activity is observed. nih.gov
Further research into the structural requirements for Wnt inhibition has revealed the importance of other molecular components. For instance, a synthesized fragment of the IWR molecule that completely lacks the quinoline (B57606) group was found to be incapable of inhibiting the Wnt/β-catenin pathway. nih.gov This finding indicates that the quinoline portion of the molecule is also essential for its biological activity, likely participating in key interactions with the target protein. The combination of a specific stereochemical configuration at the norbornyl core and the presence of the quinoline group are thus critical structural features for the potent Wnt inhibitory action of this class of compounds.
| Structural Feature | Compound Variant | Impact on Wnt Pathway Inhibition | Inference |
|---|---|---|---|
| Diastereomeric Conformation | This compound | Greatly reduced activity nih.gov | The endo configuration of the norbornyl region is critical for target binding and activity. nih.gov |
| Quinoline Group | IWR-frag (lacking quinoline) | Inactive nih.gov | The quinoline moiety is an essential component for the molecule's inhibitory function. |
| Norbornyl Region Saturation | Sat-IWR (saturated olefin) | Potency is maintained nih.gov | The double bond within the norbornyl region is not essential for activity, but the overall steric shape is. |
Iv. Advanced Research Considerations
Investigating Potential Minor or Off-Target Interactions
The utility of IWR-1-exo in discerning specific biological effects from non-specific interactions is paramount in chemical biology. Its inherent low activity against the primary Wnt/β-catenin pathway allows researchers to delineate the precise contributions of Wnt signaling in various cellular contexts.
This compound's minimal Wnt inhibitory activity makes it an essential negative control for studies employing its active stereoisomer, IWR-1-endo nih.govuni-freiburg.deciteab.comuni.luvulcanchem.comuni-freiburg.de. For instance, in studies investigating the role of Wnt signaling in viral infections, this compound has been shown to have no influence on the infection rates of certain bunyaviruses or Rift Valley Fever Virus (RVFV) MP12-GFP in 293T cells, thereby reinforcing the specificity of active Wnt inhibitors like IWR-1-endo vulcanchem.com. Similarly, in the context of human embryonic stem cell differentiation, this compound failed to promote cardiomyocyte differentiation in embryoid bodies pretreated with BMP-4, indicating that the pro-differentiation effects observed with IWR-1-endo are specifically mediated through Wnt pathway modulation. This consistent lack of significant activity in diverse cellular assays underscores its role in confirming the Wnt-dependent nature of observed biological outcomes.
The strategic inclusion of this compound in experimental designs is a key methodology for identifying subtle biological effects attributed to specific Wnt pathway modulation. By comparing the outcomes of experiments treated with active Wnt inhibitors (like IWR-1-endo) against those treated with this compound, researchers can effectively isolate and confirm Wnt-specific responses. This comparative approach is crucial for distinguishing between direct pathway inhibition and any potential low-level, non-specific interactions that might occur with the active compound. While general IWR compounds may necessitate future chemical proteomics screens to identify unintended targets, this compound's established profile as an inactive control serves to validate the specificity of its more active counterparts.
Advancements in Chemical Genetics with this compound
In the field of chemical genetics, this compound plays a critical role by providing a crucial control for studying the Wnt pathway and its interplay with other cellular processes.
The primary contribution of this compound to elucidating Wnt-independent signaling pathways lies in its function as a negative control. When this compound elicits no observable effect in an experiment where IWR-1-endo does, it helps confirm that the biological outcome is indeed mediated by Wnt pathway inhibition and not by off-target effects or general cellular stress. This allows researchers to confidently attribute observed phenotypes to Wnt modulation, thereby indirectly aiding in the identification or exclusion of Wnt-independent signaling pathways that might otherwise be confounded nih.govuni-freiburg.de. For example, in studies of zebrafish development and regeneration, the use of this compound alongside IWR-1-endo helps to ensure that observed effects on processes like tailfin regeneration are specifically due to Wnt pathway inhibition nih.govuni-freiburg.de.
This compound is extensively applied in studies that demand precise control over Wnt pathway activity. Its consistent performance as an inactive stereoisomer allows for robust experimental validation, ensuring that any observed cellular or developmental changes are directly attributable to the specific inhibition of the Wnt/β-catenin pathway by IWR-1-endo nih.govuni.luvulcanchem.comuni-freiburg.de. This precision is vital in complex biological systems, such as in studies of stem cell differentiation or tissue regeneration, where the intricate balance of signaling pathways dictates cell fate and tissue patterning. For instance, in research on human pluripotent stem cell differentiation into cardiomyocytes, this compound's inability to promote differentiation, unlike IWR-1-endo, confirmed the Wnt-specific nature of the observed effects.
Comparative Studies with Other Wnt Pathway Modulators
Comparative analyses are fundamental to understanding the distinct properties and applications of various Wnt pathway modulators. This compound is consistently compared to its active counterpart, IWR-1-endo, and occasionally with other Wnt inhibitors.
This compound is characterized by its significantly reduced activity against the Wnt/β-catenin pathway compared to IWR-1-endo. While IWR-1-endo potently inhibits Wnt/β-catenin pathway reporter response with an IC₅₀ value of 180 nM and suppresses Wnt-dependent zebrafish tail fin regeneration at 0.5 µM, this compound shows little to no effect in these assays even at concentrations up to 10 µM nih.govuni.lu. This difference in activity, often cited as approximately 25-fold less active, stems from their diastereomeric conformation, which influences their interaction with the target protein, Axin2 nih.govuni-freiburg.deuni-freiburg.de.
The primary comparative utility of this compound is its role as a negative control for IWR-1-endo, allowing researchers to confirm the specificity of IWR-1-endo's Wnt inhibitory effects nih.govuni-freiburg.deciteab.comuni.luvulcanchem.comuni-freiburg.de. Beyond IWR-1-endo, this compound has also been used in comparative studies with other tankyrase inhibitors, such as XAV939. In such comparisons, this compound's inactivity helps to validate that the observed effects of active tankyrase inhibitors are indeed due to their specific target engagement and not general cellular responses.
Table 1: Comparative Activity of IWR-1-endo and this compound on Wnt/β-catenin Pathway
| Compound | Primary Mechanism of Action (Wnt Pathway) | Activity Level (Relative to Endo) | Typical IC₅₀ (Wnt/β-catenin reporter) | Zebrafish Tailfin Regeneration | Primary Research Application |
| IWR-1-endo | Stabilizes Axin proteins, promoting β-catenin degradation nih.govuni-freiburg.de | Potent inhibitor | 180 nM | Inhibits (0.5 µM) | Wnt pathway inhibition |
| This compound | Weak Axin stabilizer; decreased activity | Negligible/Decreased (approx. 25-fold less) uni-freiburg.deuni.lu | > 5 µM (little effect at 10 µM) uni.lu | Little/No effect at 10 µM | Specificity control nih.govuni.luuni-freiburg.de |
Differentiation from Porcupine Inhibitors (e.g., IWP-2, IWP-3)
This compound is the inactive diastereomer of IWR-1-endo, a compound that modulates the Wnt signaling pathway by targeting Tankyrase enzymes. This mechanism distinguishes it fundamentally from Porcupine inhibitors such as IWP-2 and IWP-3. Porcupine inhibitors operate upstream in the Wnt pathway by inhibiting the palmitoylation of Wnt proteins, a crucial post-translational modification necessary for their secretion and subsequent interaction with Frizzled receptors. By preventing Wnt ligand secretion, these compounds effectively reduce Wnt ligand availability and downstream signaling.
In contrast, the active analog IWR-1-endo, and by extension the pathway influenced by this compound as its control, functions downstream of Wnt ligand production. IWR-1-endo promotes the degradation of β-catenin by enhancing its phosphorylation and facilitating its interaction with the axin complex, thereby stabilizing the β-catenin destruction complex. This leads to the proteasomal degradation of β-catenin, reducing its nuclear accumulation and subsequent activation of Wnt target genes. The distinct targets and mechanisms of action—Wnt ligand secretion inhibition for Porcupine inhibitors versus β-catenin destruction complex stabilization for IWR compounds—highlight their different points of intervention within the Wnt signaling cascade.
Distinctions from other Tankyrase Inhibitors (e.g., XAV939)
This compound's active counterpart, IWR-1-endo, is a Tankyrase 1 and Tankyrase 2 (TNKS1/2) inhibitor that stabilizes Axin, leading to β-catenin degradation. Another well-known Tankyrase inhibitor is XAV939, which also stimulates β-catenin degradation through Axin stabilization by inhibiting TNKS1 and TNKS2. While both IWR-1-endo and XAV939 achieve β-catenin destabilization via Tankyrase inhibition, their precise binding modes to these enzymes differ. XAV939 is known to bind to the nicotinamide (B372718) pocket of Tankyrases, whereas IWR compounds, including IWR-1-endo, appear to occupy a different, "induced pocket" within the Tankyrase structure. This suggests that IWR compounds may act as non-competitive inhibitors.
Research findings indicate that XAV939 can be a more potent inhibitor of TNKS1 and TNKS2 in vitro compared to IWR1; however, IWR1 might exhibit greater effectiveness in certain organ culture contexts, suggesting differences in cellular permeability, metabolism, or off-target effects in complex biological systems. The existence of this compound as an inactive stereoisomer of IWR-1-endo provides a critical control for studies investigating the specific effects of Tankyrase inhibition by the IWR class of compounds, allowing researchers to discern target-specific effects from general compound-related influences.
Comparison with other β-Catenin Destabilizers
IWR-1-endo, the active form related to this compound, primarily destabilizes β-catenin by promoting its phosphorylation and enhancing its association with the Axin destruction complex, thereby leading to its proteasomal degradation. This mechanism is distinct from other compounds that also achieve β-catenin destabilization but through different molecular targets or pathways.
For instance, FH535 and iCRT 14 act by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, thereby blocking β-catenin-mediated transcriptional activity. PKF118-310 also promotes β-catenin degradation, primarily by stabilizing its interactions with the destruction complex, but may involve different conformational dynamics of β-catenin. Axitinib, another β-catenin destabilizer, has been shown to promote β-catenin degradation independent of GSK3β/APC, highlighting a distinct mechanism from the Axin-stabilizing action of IWR-1-endo.
Q & A
Q. What experimental models are suitable for studying this compound’s effects on developmental processes?
- Methodological Answer : Zebrafish and murine embryonic models are well-established for assessing this compound’s role in development. In zebrafish, bath application of this compound (5 μM) does not inhibit tail fin regeneration, unlike IWR-1-endo, making it ideal for studying Wnt-independent developmental pathways . For murine studies, embryonic tail morphology and vertebral structure analyses (via H&E staining and BrdU assays) can quantify tissue-specific responses .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s bioactivity across different model systems?
- Methodological Answer : Discrepancies may arise from species-specific Wnt pathway regulation or differences in compound bioavailability. For example, this compound shows negligible activity in zebrafish fin regeneration but may weakly modulate β-catenin stability in mammalian cell lines . To resolve contradictions, perform cross-species comparative studies with standardized protocols (e.g., 24-hour exposure at 5 μM) and include orthogonal assays (e.g., qPCR for axin2 and immunoblotting for β-catenin) .
Q. What strategies optimize the use of this compound in combinatorial studies with other signaling pathway inhibitors?
- Methodological Answer : this compound’s low Wnt inhibitory activity allows it to serve as a baseline for isolating Wnt-independent effects in multi-pathway studies. For example, co-treatment with FGF20a and this compound in murine embryos enhances tail elongation and neuronal density, suggesting synergistic roles in non-canonical pathways . Researchers should employ factorial experimental designs (e.g., 2x2 matrices) and measure pathway-specific markers (e.g., FGF20a for FGF signaling, TCF7 for Wnt) .
Q. How can structural modifications of this compound improve its utility as a chemical probe?
- Methodological Answer : Computational modeling of this compound’s binding affinity to Axin or β-catenin can guide rational drug design. For instance, modifying the norbornene ring (e.g., saturation adjustments) may enhance stereospecific interactions without altering core activity . Pair in silico docking studies (e.g., using AutoDock Vina) with functional assays (e.g., Wnt3a-induced luciferase activity) to validate engineered derivatives .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in phenotypic assays?
- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response curves in GraphPad Prism) to calculate IC₅₀ values and compare them to IWR-1-endo. For zebrafish embryo studies, apply mixed-effects models to account for batch variability in tail length or neuronal counts .
Q. How should researchers address batch-to-batch variability in this compound’s activity?
- Methodological Answer : Validate compound purity via HPLC (>95%) and confirm bioactivity in a reference assay (e.g., HEK293T TOPFlash) with each new batch. Include a positive control (e.g., IWR-1-endo) and negative control (DMSO) in every experiment to normalize results .
Ethical and Reproducibility Considerations
Q. What steps ensure ethical compliance when using this compound in vertebrate embryo studies?
Q. How can researchers enhance reproducibility when reporting this compound experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
